Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
Overview
Description
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative. One common method is the condensation of 2-aminophenol with ethyl 2-butyl-6-formylbenzoate under acidic conditions, followed by cyclization to form the benzoxazole ring . Industrial production methods often utilize catalysts such as metal catalysts or nanocatalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is utilized in biological studies to investigate its effects on different biological pathways and its potential as a therapeutic agent.
Industrial Applications: In the industry, it is used as an intermediate for the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Phenylbenzoxazole: Contains a phenyl group instead of a butyl group, leading to different biological activities.
2-Aminobenzoxazole: Contains an amino group, which significantly alters its reactivity and biological properties.
This compound is unique due to its specific ester and butyl substituents, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-butyl-1,3-benzoxazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-5-6-13-15-11-8-7-10(9-12(11)18-13)14(16)17-4-2/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLYZYWUKMVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223334 | |
Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427461-03-7 | |
Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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